Product packaging for 4-benzyl-1-(2-methylpentanoyl)piperidine(Cat. No.:)

4-benzyl-1-(2-methylpentanoyl)piperidine

Cat. No.: B5176948
M. Wt: 273.4 g/mol
InChI Key: MUXGYYQUXLSEMG-UHFFFAOYSA-N
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Description

4-Benzyl-1-(2-methylpentanoyl)piperidine is a chemical compound of interest in scientific research and development, particularly within the field of medicinal chemistry. The structure of this molecule incorporates a piperidine ring, a common feature in many pharmacologically active compounds. The benzyl group at the 4-position and the 2-methylpentanoyl moiety on the ring nitrogen create a unique molecular framework suitable for exploration in structure-activity relationship (SAR) studies. The piperidine ring is a privileged structure in drug discovery, frequently employed in the design of therapeutics targeting the central nervous system, among other areas . The specific substitution pattern on the piperidine core can be leveraged to modulate the compound's properties and interactions with biological targets. The 2-methylpentanoyl side chain is an aliphatic amide, which can influence the molecule's metabolic stability and lipophilicity, key parameters in lead optimization processes . Researchers may investigate this compound as a synthetic intermediate or a novel chemical entity for various applications. This product is intended for research and development purposes in a controlled laboratory setting. It is provided "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human or veterinary use. Researchers should handle this material in accordance with all applicable laboratory safety guidelines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H27NO B5176948 4-benzyl-1-(2-methylpentanoyl)piperidine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-benzylpiperidin-1-yl)-2-methylpentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO/c1-3-7-15(2)18(20)19-12-10-17(11-13-19)14-16-8-5-4-6-9-16/h4-6,8-9,15,17H,3,7,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUXGYYQUXLSEMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C(=O)N1CCC(CC1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Benzyl 1 2 Methylpentanoyl Piperidine

Retrosynthetic Analysis of the 4-benzyl-1-(2-methylpentanoyl)piperidine Scaffold

A retrosynthetic analysis of this compound identifies two primary disconnections that form the basis for logical synthetic planning. The most evident disconnection is across the amide C-N bond, a robust and reliable linkage to form in the final stages of a synthesis. This leads to two key precursors: 4-benzylpiperidine (B145979) and 2-methylpentanoic acid (or a more reactive derivative like its acyl chloride).

A secondary disconnection can be made at the sp³-sp³ carbon-carbon bond between the piperidine (B6355638) ring and the benzyl (B1604629) group. This approach breaks the molecule down into a piperidine synthon and a benzyl synthon, suggesting methods like organometallic coupling or nucleophilic substitution to form the C-C bond. These two approaches form the foundation for the convergent and linear strategies discussed below.

Classical Synthetic Routes to this compound

Classical syntheses typically rely on well-established, step-wise reactions involving the formation of key precursors and subsequent functional group transformations.

Multi-step Linear Syntheses

A linear synthesis involves the sequential modification of a single starting material. A plausible linear route to the target compound can begin with a commercially available pyridine derivative.

Benzylation of Pyridine : The synthesis can start with 4-cyanopyridine (B195900), which reacts with a benzyl Grignard reagent or undergoes a reaction with toluene (B28343) to form 4-benzylpyridine.

Reduction of the Pyridine Ring : The aromatic pyridine ring of 4-benzylpyridine is then fully reduced to a piperidine ring. This is typically achieved through catalytic hydrogenation using catalysts such as platinum oxide (PtO₂) or rhodium on alumina under a hydrogen atmosphere.

Acylation : The resulting 4-benzylpiperidine is then acylated with 2-methylpentanoyl chloride in the presence of a base (like triethylamine or pyridine) to neutralize the HCl byproduct, yielding the final product, this compound.

Convergent Synthetic Strategies

Convergent synthesis offers greater efficiency by preparing key fragments of the molecule in parallel, which are then combined in a final step. For this compound, this involves the separate preparation of the two main precursors identified in the retrosynthetic analysis.

Fragment A Synthesis : 4-benzylpiperidine is synthesized as described in the linear approach or via other methods.

Fragment B Synthesis : 2-methylpentanoic acid is prepared. As a simple branched-chain carboxylic acid, it can be synthesized via malonic ester synthesis or by the alkylation of an ester enolate followed by hydrolysis.

Final Coupling : The two fragments are joined via amide bond formation. This is typically performed by converting the carboxylic acid to a more reactive species.

Key Precursor Synthesis and Functional Group Transformations

The success of these classical routes hinges on the efficient synthesis of precursors and the execution of key transformations.

Synthesis of 4-benzylpiperidine : A common laboratory-scale synthesis involves the reaction of 4-benzylpyridine with sodium metal in absolute ethanol, which reduces the pyridine ring to piperidine.

Synthesis of 2-methylpentanoyl chloride : The acyl chloride is a crucial reactive intermediate for the final acylation step. It is prepared by treating 2-methylpentanoic acid with a chlorinating agent. cymitquimica.com Common reagents for this transformation are thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). cymitquimica.com The acyl chloride is often used immediately without extensive purification due to its reactivity with moisture. cymitquimica.com

Amide Bond Formation (Acylation) : The key functional group transformation is the formation of the amide link. The Schotten-Baumann reaction, which involves reacting the 4-benzylpiperidine with 2-methylpentanoyl chloride in the presence of an aqueous base, is a standard method. Alternatively, modern peptide coupling reagents can be used for a milder and often higher-yielding reaction.

Coupling MethodReagentsTypical Conditions
Acyl Chloride4-benzylpiperidine, 2-methylpentanoyl chloride, TriethylamineAnhydrous solvent (e.g., DCM), 0°C to room temperature
Peptide Coupling4-benzylpiperidine, 2-methylpentanoic acid, DCC/DMAP or HATU/DIPEAAnhydrous solvent (e.g., DMF, DCM), room temperature

Modern Catalytic Approaches for this compound Synthesis

Modern synthetic chemistry emphasizes the use of catalytic methods to improve efficiency, selectivity, and environmental friendliness.

An efficient modern route to construct the 4-benzylpiperidine scaffold utilizes a palladium-catalyzed Suzuki coupling reaction. acs.org This involves the cross-coupling of an organoboron compound with an organic halide. For instance, a protected 4-piperidineboronic acid ester can be coupled with a benzyl halide in the presence of a palladium catalyst and a base to form the crucial C-C bond. This method offers high tolerance for various functional groups. acs.org

Asymmetric Synthesis Methodologies for Chiral Centers (e.g., 2-methylpentanoyl moiety)

The 2-methylpentanoyl moiety contains a chiral center at the C2 position. To produce a single enantiomer of the final compound, an asymmetric synthesis of the 2-methylpentanoic acid precursor is required. A powerful and widely used method for this is substrate-controlled diastereoselective alkylation using a chiral auxiliary. wikipedia.org

Evans Asymmetric Alkylation : The Evans oxazolidinone auxiliaries are a cornerstone of asymmetric synthesis. harvard.edu The general procedure is as follows:

Acylation of Auxiliary : A chiral oxazolidinone, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, is acylated with propionyl chloride to form an N-acyloxazolidinone.

Enolate Formation : The N-acyl derivative is treated with a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA), to generate a specific Z-enolate. williams.edu The chiral auxiliary blocks one face of the enolate.

Diastereoselective Alkylation : The enolate is then reacted with an electrophile, in this case, a propyl halide (e.g., 1-iodopropane). The electrophile adds preferentially from the less sterically hindered face, leading to a high degree of diastereoselectivity. williams.edu

Auxiliary Cleavage : The chiral auxiliary is subsequently cleaved, typically by hydrolysis with lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂), to yield the enantiomerically enriched 2-methylpentanoic acid. williams.edu The valuable chiral auxiliary can be recovered. wikipedia.org

This method allows for the predictable synthesis of either the (R) or (S) enantiomer of 2-methylpentanoic acid by selecting the appropriate enantiomer of the chiral auxiliary.

StepReagent/ConditionPurposeDiastereomeric Excess (d.e.)
1. AcylationPropionyl Chloride, TriethylamineAttach acyl group to auxiliaryN/A
2. Enolate FormationNaHMDS or LDA, THF, -78°CForm a stereodefined enolateN/A
3. Alkylation1-IodopropaneIntroduce the propyl group>95% (Typical)
4. CleavageLiOH, H₂O₂Release the chiral carboxylic acidN/A

Transition Metal-Catalyzed Coupling Reactions in Scaffold Assembly

The formation of the carbon-carbon bond between the piperidine ring and the benzyl group is a critical step in synthesizing the 4-benzylpiperidine scaffold. Transition metal-catalyzed cross-coupling reactions have become powerful and versatile tools for this purpose, offering high efficiency and tolerance for a wide range of functional groups.

One of the most prominent methods is the Suzuki coupling reaction, which typically involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst. For the synthesis of the 4-benzylpiperidine scaffold, this can be approached in two ways: coupling a piperidine-containing boronic ester with a benzyl halide or, conversely, coupling a benzylboronic acid derivative with a halogenated piperidine.

A notable strategy involves the hydroboration of N-Boc-4-methylenepiperidine to create a borane intermediate, which is then used in a palladium-catalyzed cross-coupling reaction with various aryl bromides. unisi.itorganic-chemistry.org This method is highly efficient for constructing the 4-benzylpiperidine core. organic-chemistry.org The reaction is catalyzed by complexes such as PdCl2(dppf) (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)). This approach is valued for its adaptability, allowing for a wide variety of substituents on both the aromatic ring and the piperidine nitrogen, making it a valuable technique in drug discovery programs. organic-chemistry.org

Below is a table summarizing typical conditions and findings for Suzuki-type coupling reactions in the synthesis of 4-benzylpiperidine derivatives.

Catalyst/LigandPiperidine SubstrateBenzyl SubstrateBaseSolventYield (%)Reference
Pd(PPh₃)₄1-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidineBenzyl bromideK₂CO₃Toluene/Water>85 unisi.it
PdCl₂(dppf)N-Boc-4-methylenepiperidine (via hydroboration)BromobenzeneNa₂CO₃Toluene/Ethanol80-95 organic-chemistry.org
Pd(OAc)₂ / SPhos4-TosylpiperidineBenzylzinc chlorideTHF~90

This table is illustrative and based on findings for similar coupling reactions.

Organocatalytic Strategies for Stereoselective Synthesis

Organocatalysis has emerged as a powerful platform for asymmetric synthesis, enabling the construction of chiral molecules without the need for metal catalysts. In the context of this compound, organocatalytic methods can be employed to create the piperidine ring with high stereocontrol, yielding enantiomerically enriched scaffolds.

A common strategy involves domino reactions, where a series of transformations occur in a single pot, catalyzed by a small chiral organic molecule, often a proline derivative. For instance, polysubstituted piperidines can be synthesized from aldehydes and nitroolefins through a domino Michael addition/aminalization process catalyzed by an O-TMS protected diphenylprolinol. nih.gov This method can create up to four contiguous stereocenters with excellent enantioselectivity. nih.gov

While the final target molecule, this compound, is not chiral at the 4-position of the piperidine ring, these stereoselective strategies are crucial for synthesizing analogues or precursors where chirality is a key feature. For example, a biomimetic approach using proline catalysis can be used to synthesize 2-substituted piperidine alkaloids, demonstrating the potential of organocatalysis in creating complex piperidine structures. nih.gov

The application of these strategies to the 4-benzylpiperidine scaffold would involve a Michael addition of a suitable enolizable carbonyl compound to a nitrostyrene derivative, followed by a reductive cyclization, all mediated by a chiral organocatalyst to control the stereochemical outcome.

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical and chemical industries. The goal is to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency.

Solvent-Free Reactions and Alternative Solvents

A key aspect of green chemistry is the reduction or replacement of volatile organic solvents (VOCs), which are often toxic and flammable. For the synthesis of this compound, several green alternatives can be considered for the key reaction steps.

Acylation Step: The final step, the N-acylation of 4-benzylpiperidine, is often performed in solvents like dichloromethane or THF. A greener approach would be to conduct this reaction under solvent-free conditions, potentially using microwave irradiation to accelerate the reaction between 4-benzylpiperidine and 2-methylpentanoyl chloride.

Coupling Step: For the transition metal-catalyzed formation of the scaffold, the use of greener solvents such as water, ethanol, or ionic liquids is highly desirable. Aqueous Suzuki couplings are well-established and would significantly improve the environmental profile of the synthesis.

Atom Economy and Waste Minimization in Synthesis

Atom economy is a central concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. A higher atom economy signifies less waste generation.

The synthesis of this compound can be analyzed through this lens. Let's compare two hypothetical routes for the formation of the 4-benzylpiperidine scaffold:

Wittig Reaction Route: This route might involve the reaction of piperidin-4-one with benzyltriphenylphosphonium bromide to form an intermediate ylide, followed by reduction of the double bond. This route generates triphenylphosphine oxide as a stoichiometric byproduct, leading to poor atom economy.

Suzuki Coupling Route: As discussed previously, this involves coupling a piperidine boronic ester with a benzyl halide. While this reaction also generates byproducts (salts from the base), it is generally more atom-economical than the Wittig reaction.

Synthetic RouteKey ReactantsKey ByproductsTheoretical Atom Economy (%)
Wittig Reaction & ReductionPiperidin-4-one, Benzyltriphenylphosphonium bromide, Reducing agent (e.g., H₂)Triphenylphosphine oxide, Halide salts~35-45%
Suzuki Coupling1-Boc-4-(boronic ester)piperidine, Benzyl bromideBoronic acid waste, Halide salts~65-75%

Note: Atom economy is calculated as (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100. The values are estimates for the scaffold formation step.

Maximizing atom economy involves choosing reaction types that incorporate the maximum number of atoms from the reactants into the product, such as addition and rearrangement reactions, and avoiding protecting groups where possible. chemrxiv.org

Optimization of Reaction Conditions and Process Development

The transition from a laboratory-scale synthesis to a viable industrial process requires meticulous optimization of reaction conditions to maximize yield, purity, and safety while minimizing cost and environmental impact. For the synthesis of this compound, optimization would focus on the key bond-forming steps.

For the transition metal-catalyzed coupling , key parameters to optimize include:

Catalyst Loading: Minimizing the amount of expensive and potentially toxic palladium catalyst is crucial. High-turnover catalysts or recyclable catalytic systems would be investigated.

Ligand Choice: The nature of the phosphine ligand can dramatically affect reaction rate and yield. A screening process would identify the optimal ligand for the specific substrates.

Base and Solvent: The choice of base and solvent system affects reaction kinetics and product solubility. Optimizing these can lead to higher yields and easier product isolation.

Temperature and Reaction Time: Finding the lowest possible temperature and shortest reaction time that still provide a high yield is essential for energy efficiency and throughput.

For the N-acylation step , optimization would involve:

Acylating Agent: Comparing the efficiency of 2-methylpentanoyl chloride versus the corresponding anhydride or using a coupling agent with 2-methylpentanoic acid.

Stoichiometry: Using a minimal excess of the acylating agent to ensure complete conversion without difficult-to-remove impurities.

Work-up and Purification: Developing a streamlined purification process, such as crystallization instead of chromatography, to reduce solvent waste and improve scalability.

Continuous flow chemistry represents an advanced approach to process development, offering improved heat transfer, safety, and control over reaction parameters, which could be particularly beneficial for exothermic acylation reactions.

Advanced Structural Elucidation and Conformational Analysis of 4 Benzyl 1 2 Methylpentanoyl Piperidine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For 4-benzyl-1-(2-methylpentanoyl)piperidine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential.

Expected ¹H and ¹³C NMR Data:

The introduction of the 2-methylpentanoyl group to the nitrogen of 4-benzylpiperidine (B145979) induces significant changes in the chemical shifts of the piperidine (B6355638) ring protons and carbons, particularly those alpha to the nitrogen. The amide bond introduces rotational restriction, potentially leading to the observation of rotamers at room temperature, which would be evident by the broadening or duplication of specific NMR signals.

Interactive Table: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (ppm)MultiplicityNotes
Phenyl (Ar-H)7.15 - 7.35mProtons of the benzyl (B1604629) group.
Benzyl CH₂~2.55dDiastereotopic protons adjacent to the aromatic ring.
Piperidine H2, H6 (axial & equatorial)2.80 - 4.60mSignificant downfield shift and complexity due to amide bond and potential rotamers.
Piperidine H3, H5 (axial & equatorial)1.10 - 1.80m
Piperidine H41.50 - 1.90m
2-methylpentanoyl CH~2.70mChiral center proton.
2-methylpentanoyl CH₃~1.05d
Pentanoyl CH₂1.20 - 1.60m
Pentanoyl CH₂1.10 - 1.40m
Pentanoyl CH₃~0.85t

Interactive Table: Predicted ¹³C NMR Chemical Shifts

CarbonsPredicted Chemical Shift (ppm)Notes
Amide C=O~175
Phenyl C (quaternary)~140
Phenyl CH126 - 129
Piperidine C2, C642 - 48Shifted due to amide functionality.
Piperidine C3, C5~31
Piperidine C4~38
Benzyl CH₂~43
2-methylpentanoyl CH~40
2-methylpentanoyl CH₃~18
Pentanoyl CH₂30 - 35
Pentanoyl CH₂~23
Pentanoyl CH₃~14

COSY (Correlation Spectroscopy): This experiment would be crucial for establishing the proton-proton coupling networks within the molecule. It would confirm the connectivity within the piperidine ring, the benzyl group, and the 2-methylpentanoyl chain. For instance, it would show correlations between the protons of the pentanoyl chain and the methyl group at the 2-position.

HSQC (Heteronuclear Single Quantum Coherence): This technique would correlate each proton to its directly attached carbon atom, allowing for the unambiguous assignment of the carbon signals based on the more easily assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for identifying longer-range (2-3 bond) correlations between protons and carbons. The key correlation would be from the piperidine protons at C2 and C6 to the amide carbonyl carbon, unequivocally confirming the acylation site on the piperidine nitrogen.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons.

The piperidine ring in this compound is expected to adopt a chair conformation. The orientation of the benzyl group (axial vs. equatorial) and the conformation around the newly formed amide bond could be determined using NOESY.

Piperidine Ring Conformation: NOE correlations between axial protons on C2/C6 and C4, as well as between other 1,3-diaxial protons, would confirm the chair conformation.

Benzyl Group Orientation: The orientation of the benzyl group at the C4 position would be determined by observing NOE correlations between the benzyl protons and the piperidine ring protons. An equatorial orientation is generally favored for bulky substituents to minimize steric strain.

Amide Bond Conformation: The restricted rotation around the C-N amide bond can lead to distinct syn and anti conformations. NOESY would show correlations between the protons on the 2-methylpentanoyl group and the protons on the C2 and C6 positions of the piperidine ring, helping to define the preferred rotational isomer.

Vibrational Spectroscopy for Molecular Fingerprinting and Hydrogen Bonding Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of the chemical bonds.

The most prominent feature in the IR spectrum of this compound would be the strong amide carbonyl (C=O) stretching vibration.

Interactive Table: Predicted Key IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityNotes
C-H (aromatic)3000 - 3100Medium
C-H (aliphatic)2850 - 3000Strong
C=O (amide)1630 - 1660StrongThe key indicator of successful acylation.
C=C (aromatic)1450 - 1600Medium
C-N1100 - 1300Medium

The absence of an N-H stretch (typically around 3300-3500 cm⁻¹) from the precursor 4-benzylpiperidine and the appearance of the strong amide C=O band would be definitive proof of the N-acylation reaction.

Raman spectroscopy would complement the IR data. Aromatic ring vibrations, particularly the symmetric "ring breathing" mode of the benzyl group, typically give strong signals in Raman spectra. The amide carbonyl stretch would also be visible, although often weaker than in the IR spectrum. The aliphatic C-H stretching and bending vibrations would contribute to a complex but characteristic pattern in the spectrum.

Chiroptical Spectroscopy for Elucidating Absolute Configuration of Chiral Centers

Chiroptical spectroscopy is indispensable for determining the absolute configuration of chiral molecules without the need for crystalline material suitable for X-ray crystallography. Techniques like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are particularly powerful.

Electronic Circular Dichroism (ECD) Spectroscopy

The ECD spectrum is influenced by the electronic transitions within these groups. The phenyl group exhibits characteristic transitions around 260 nm (π→π, B₂ᵤ) and stronger transitions below 220 nm (π→π, E₁ᵤ). The amide group has a well-known n→π* transition around 220 nm and a π→π* transition near 200 nm. The coupling between these chromophores, governed by their relative orientation, produces a unique ECD spectrum for each stereoisomer.

Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) are crucial for interpreting experimental ECD spectra. By calculating the theoretical spectra for all possible stereoisomers—(R,R), (S,S), (R,S), and (S,R)—and comparing them to the experimental spectrum, the absolute configuration of the chiral centers can be confidently assigned.

Table 1: Hypothetical ECD Transitions for (2R)-4-benzyl-1-(2-methylpentanoyl)piperidine

Wavelength (nm) Cotton Effect Sign Associated Transition
~265 (+) Positive Phenyl π→π* (B₂ᵤ)
~225 (-) Negative Amide n→π*
~210 (+) Positive Phenyl π→π* (E₁ᵤ) / Amide π→π*

Note: This data is illustrative and based on general principles for similar structures. Actual values require experimental measurement and computational modeling.

Vibrational Circular Dichroism (VCD) Spectroscopy

For this compound, the most informative vibrational bands are typically the C=O stretching mode of the amide (~1650 cm⁻¹) and the C-H stretching modes of the chiral centers and adjacent groups (~2800-3000 cm⁻¹). The sign and intensity of the VCD signals for these bands are directly related to the absolute configuration and the dominant solution-phase conformation.

As with ECD, DFT calculations are essential for a reliable assignment. By modeling the VCD spectra of the different stereoisomers and their low-energy conformers, a direct comparison with the experimental spectrum allows for the unambiguous determination of the absolute configuration.

Table 2: Key VCD Frequencies and Vibrational Mode Assignments

Frequency Range (cm⁻¹) Vibrational Mode Expected VCD Signal
2960-2980 Asymmetric CH₃ stretch (methylpentanoyl) Strong, configuration-dependent
2850-2870 Symmetric CH₃ stretch (methylpentanoyl) Moderate, configuration-dependent
1630-1660 Amide C=O stretch Strong, sensitive to conformation and configuration
1400-1450 CH₂ scissoring (piperidine/benzyl) Moderate, complex bands

Note: The expected signal is based on general observations for N-acyl piperidines and requires specific experimental verification.

Conformational Dynamics of the Piperidine Ring and Acyl Side Chain

The piperidine ring typically adopts a chair conformation to minimize steric strain. researchgate.net The bulky benzyl group at the C4 position is expected to preferentially occupy the equatorial position to avoid unfavorable 1,3-diaxial interactions.

Stereoisomerism and Enantiomeric Purity Determination for Research Applications

The presence of two chiral centers means that this compound can exist as four distinct stereoisomers: two pairs of enantiomers ((2R, 4R)/(2S, 4S) and (2R, 4S)/(2S, 4R)) and their corresponding diastereomers. Note that the chirality at C4 is conformationally dependent but is fixed by the equatorial preference of the benzyl group.

For research applications, particularly in fields like medicinal chemistry or asymmetric catalysis, the use of a single, pure enantiomer is often crucial. Therefore, methods for separating the enantiomers and determining their purity are essential.

Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for both analytical and preparative-scale separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Table 3: Analytical Techniques for Enantiomeric Purity

Technique Principle Application
Chiral HPLC Differential interaction with a chiral stationary phase. Separation and quantification of enantiomers and diastereomers.
NMR with Chiral Shift Reagents Formation of diastereomeric complexes with a chiral lanthanide shift reagent, inducing chemical shift differences between enantiomers. Determination of enantiomeric excess (% ee).

The synthesis of this compound from chiral precursors, for instance, by reacting 4-benzylpiperidine with an enantiomerically pure derivative of 2-methylpentanoic acid, is a common strategy to obtain an enantiomerically enriched product. The precise determination of enantiomeric excess is then vital to confirm the stereochemical outcome of the synthesis.

Theoretical and Computational Chemistry Studies of 4 Benzyl 1 2 Methylpentanoyl Piperidine

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental tools for predicting the electronic structure and reactivity of molecules like 4-benzyl-1-(2-methylpentanoyl)piperidine. These calculations provide insights into the molecule's geometry, stability, and sites of potential chemical reactions.

For a molecule with the complexity of this compound, DFT calculations, often using a functional such as B3LYP with a basis set like 6-31G*, would be employed to optimize the molecular geometry and determine the lowest energy conformation. From this optimized structure, a variety of electronic properties can be calculated.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. For analogous piperidine (B6355638) compounds, these calculations have been instrumental in understanding their stability. nih.govnih.gov

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution on the molecule's surface. These maps identify electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which are vital for predicting how the molecule will interact with other chemical species.

Table 1: Hypothetical Electronic Properties of this compound Calculated by DFT

PropertyHypothetical ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating ability
LUMO Energy-0.8 eVIndicates electron-accepting ability
HOMO-LUMO Gap5.7 eVPredicts chemical stability and reactivity
Dipole Moment2.5 DMeasures the polarity of the molecule

Note: The values in this table are hypothetical and serve as an example of the data that would be generated from DFT calculations.

Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Effects

Molecular Dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. For this compound, MD simulations would be crucial for exploring its vast conformational space and understanding the influence of different solvent environments on its structure. researchgate.netmdpi.com

The piperidine ring can adopt several conformations, such as chair, boat, and twist-boat forms. The orientation of the benzyl (B1604629) and 2-methylpentanoyl substituents can also vary, leading to a complex energy landscape. MD simulations can model the transitions between these different conformations and identify the most stable and populated states under specific conditions (e.g., in water or a non-polar solvent). nih.govnih.gov

These simulations would involve placing the molecule in a simulated box of solvent molecules and calculating the forces between all atoms over a series of small time steps. The resulting trajectory provides a detailed picture of the molecule's movements, from bond vibrations to large-scale conformational changes. Analysis of these trajectories can reveal key information about intramolecular hydrogen bonding, the flexibility of different parts of the molecule, and how solvent molecules arrange themselves around the solute.

Molecular Docking Studies with Relevant Biological Receptors (Theoretical Receptor Interaction)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For a compound like this compound, docking studies would be employed to investigate its potential interactions with biological targets, such as enzymes or receptors. nih.govnih.govlaurinpublishers.com

The first step in a docking study is to identify a potential biological target. Given the piperidine scaffold, which is common in many neurologically active drugs, a relevant target might be a neurotransmitter receptor or a reuptake transporter. clinmedkaz.org The three-dimensional structure of the target protein, typically obtained from X-ray crystallography or NMR spectroscopy, is then used as a receptor for the docking calculations.

The this compound molecule would be treated as a flexible ligand, and various possible binding poses within the active site of the receptor would be explored. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. The results can highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking between the ligand and the amino acid residues of the protein. ub.edu

Table 2: Illustrative Molecular Docking Results for a Piperidine Derivative with a Hypothetical Receptor

ParameterIllustrative ValueDescription
Binding Affinity-8.5 kcal/molEstimated free energy of binding
Interacting ResiduesTyr86, Phe254, Asp112Key amino acids in the binding site
Types of InteractionsPi-stacking, Hydrophobic, H-bondForces stabilizing the ligand-receptor complex

Note: This data is illustrative and not based on actual studies of this compound.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling of Analogues

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to predict the biological activity or physicochemical properties of compounds based on their chemical structure. researchgate.netnih.gov If a series of analogues of this compound were synthesized and tested for a specific biological activity, a QSAR model could be developed. nih.gov

This process involves calculating a set of molecular descriptors for each analogue. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., branching indices), or quantum chemical (e.g., HOMO/LUMO energies). A mathematical model is then created to correlate these descriptors with the observed biological activity.

A successful QSAR model can be used to predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent compounds. Similarly, QSPR models can predict properties like solubility, boiling point, or toxicity, which are crucial for drug development.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions. For the synthesis of this compound, computational methods could be used to study the reaction pathway, identify transition states, and calculate activation energies. nih.gov

For instance, if the synthesis involves the acylation of 4-benzylpiperidine (B145979) with 2-methylpentanoyl chloride, DFT calculations could be used to model the entire reaction coordinate. This would involve identifying the structures of the reactants, intermediates, transition states, and products. By calculating the relative energies of these species, the most likely reaction mechanism can be determined.

This information is valuable for optimizing reaction conditions, such as temperature and catalyst choice, to improve the yield and purity of the final product. Computational studies can also predict potential side reactions and byproducts.

Preclinical Molecular and Mechanistic Investigations of 4 Benzyl 1 2 Methylpentanoyl Piperidine Non Clinical Focus

In Vitro Receptor Binding Affinity Profiling at Specific Molecular Targets

To understand a compound's pharmacological profile, its binding affinity to a panel of receptors, ion channels, and transporters is determined.

Receptor Binding Assays (e.g., Radioligand Binding, SPR)

Receptor binding assays are fundamental in early-stage drug discovery to identify the molecular targets of a compound and its selectivity. Radioligand binding assays, a common method, measure the affinity of a test compound by quantifying its ability to displace a known radiolabeled ligand from its receptor. csic.es Surface Plasmon Resonance (SPR) is another technique that can be used to measure binding kinetics in real-time without the need for labeling. For a novel compound like 4-benzyl-1-(2-methylpentanoyl)piperidine, such assays would be essential to identify its primary biological targets.

Allosteric Modulation Studies (In Vitro)

Should a compound demonstrate binding to a receptor, further studies may be conducted to determine if it acts as an allosteric modulator. These modulators bind to a site on the receptor that is different from the primary (orthosteric) binding site, altering the receptor's response to its natural ligand.

Enzyme Inhibition and Activation Kinetic Studies

If a compound is found to interact with an enzyme, detailed kinetic studies are performed to characterize the nature of this interaction.

Determination of Inhibition Constants (Ki)

The potency of an enzyme inhibitor is quantified by its inhibition constant (Ki). This value represents the concentration of the inhibitor required to produce half-maximum inhibition. For related benzylpiperidine derivatives that inhibit enzymes like monoacylglycerol lipase (B570770) (MAGL), researchers have determined IC50 values (the concentration of an inhibitor that reduces the enzyme activity by 50%), which are then often used to calculate the Ki. nih.govunisi.it

Mechanistic Studies of Enzyme-Ligand Interactions

Mechanistic studies aim to elucidate how a compound inhibits or activates an enzyme. This includes determining whether the inhibition is reversible or irreversible, and whether it is competitive, non-competitive, or uncompetitive. Such studies are crucial for understanding the compound's mechanism of action at a molecular level.

Cellular Target Engagement Assays (In Vitro Cell-Based Studies)

Confirming that a compound can interact with its target within a cellular environment is a critical step in preclinical evaluation. Cellular target engagement assays, such as the Cellular Thermal Shift Assay (CETSA), are employed for this purpose. nih.govnih.gov These assays measure the binding of a ligand to its target protein in intact cells, providing evidence that the compound can cross the cell membrane and interact with its intended target in a more physiologically relevant context.

Investigation of Intracellular Signaling Pathways Modulated by this compound (In Vitro/Cell-Based)

No publicly available in vitro or cell-based studies have been identified that investigate the intracellular signaling pathways modulated by this compound. Research in this area would be necessary to determine if the compound interacts with specific cellular receptors, ion channels, or enzymes, and to characterize any subsequent changes in downstream signaling cascades, such as alterations in second messenger levels (e.g., cAMP, Ca2+) or the activation states of key signaling proteins (e.g., kinases, transcription factors).

Elucidation of Molecular Mechanism of Action in Cellular Systems

Without experimental data, the molecular mechanism of action for this compound in cellular systems remains unknown. Elucidating its mechanism would require a series of targeted experiments, such as radioligand binding assays to identify molecular targets, functional assays to measure the compound's effect on target activity, and potentially transcriptomic or proteomic analyses to observe global cellular responses.

Comparative Molecular Pharmacology with Reference Ligands

A comparative molecular pharmacology study of this compound is not possible without primary data on the compound itself. Such a study would typically involve comparing its binding affinity, potency, and efficacy at one or more molecular targets against well-characterized reference ligands. This comparative analysis is crucial for understanding the compound's selectivity and potential therapeutic advantages or disadvantages.

Structure Activity Relationship Sar and Analog Design Based on 4 Benzyl 1 2 Methylpentanoyl Piperidine

Rational Design Principles for Novel 4-benzyl-1-(2-methylpentanoyl)piperidine Analogues

The rational design of new analogs based on the this compound scaffold is primarily guided by established SAR principles derived from related compound series. While specific data for this exact molecule is limited in publicly available research, general principles for 4-benzylpiperidine (B145979) derivatives can be extrapolated. The design process often involves a multi-pronged approach targeting different regions of the molecule to optimize its interaction with biological targets.

Key design strategies include:

Modification of the Acyl Chain: The 2-methylpentanoyl group presents several opportunities for modification. Altering the chain length, introducing or moving the branching point, and incorporating cyclic moieties can significantly impact potency and selectivity. For instance, in related series of N-acylpiperidines, variations in the acyl chain have been shown to influence activity, with branched chains sometimes offering superior efficacy compared to their linear counterparts.

Substitution on the Benzyl (B1604629) Moiety: The aromatic ring of the benzyl group is a prime location for introducing substituents to probe for additional binding interactions. Electron-donating or electron-withdrawing groups, as well as halogens, can be systematically introduced at the ortho, meta, and para positions to explore their effects on electronic and steric properties, which in turn can modulate biological activity.

Piperidine (B6355638) Core Modifications: While less common, modifications to the piperidine ring itself, such as the introduction of substituents or its replacement with other heterocyclic systems, can be explored to alter the conformational properties and vectoral presentation of the key pharmacophoric groups.

Stereochemical Exploration: The chiral center at the 2-position of the pentanoyl group allows for the synthesis and evaluation of individual enantiomers. It is a well-established principle in medicinal chemistry that different stereoisomers can exhibit vastly different biological activities and pharmacokinetic profiles.

Synthesis and Characterization of Structural Modifications of the Piperidine Core

The synthesis of this compound and its analogs typically commences with commercially available 4-benzylpiperidine. The N-acylation is a straightforward and widely used reaction to introduce the desired acyl group.

A general synthetic route involves the reaction of 4-benzylpiperidine with 2-methylpentanoyl chloride or another activated form of 2-methylpentanoic acid, such as an acid anhydride, in the presence of a base to yield the target compound.

Modifications to the piperidine core are more synthetically challenging but can provide valuable SAR data. For instance, the introduction of substituents on the piperidine ring can be achieved through multi-step synthetic sequences starting from appropriately functionalized piperidone precursors. The characterization of these novel analogs relies on standard analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, to confirm their chemical structure and purity.

Exploration of Substituent Effects on the Benzyl Moiety and Acyl Chain

Systematic exploration of substituent effects on both the benzyl moiety and the acyl chain is crucial for delineating the SAR of the this compound scaffold.

Benzyl Moiety: In studies of related N-benzylpiperidine derivatives, substitutions on the aromatic ring have been shown to significantly influence biological activity. For example, in a series of N-(1-benzylpiperidin-4-yl)phenylacetamides, halogen substitutions on the phenylacetamide aromatic ring generally increased affinity for sigma2 receptors while maintaining similar affinity for sigma1 receptors nih.gov. Electron-donating groups like hydroxyl or methoxy groups often lead to different activity profiles compared to electron-withdrawing groups nih.gov. These findings suggest that a systematic substitution on the benzyl group of this compound could fine-tune its biological properties.

Acyl Chain: The structure of the N-acyl group is a critical determinant of activity. In a study of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) as inhibitors of steroid-5alpha-reductase, a variety of acyl groups were investigated, including benzoyl, adamantanoyl, cyclohexanoyl, and 2-propylpentanoyl unisi.it. The results indicated that the nature of the acyl group had a profound impact on the inhibitory potency unisi.it. For the this compound scaffold, exploring variations in the acyl chain, such as those listed in the table below, would be a logical step in SAR studies.

Table 1: Proposed Modifications of the Acyl Chain for SAR Studies

Acyl Chain ModificationRationale
Chain Length Variation (e.g., 2-methylbutanoyl, 2-methylhexanoyl)To probe the optimal length of the hydrophobic tail for target binding.
Branching Isomers (e.g., 3-methylpentanoyl, 4-methylpentanoyl)To investigate the influence of the methyl group's position on activity.
Introduction of Unsaturation (e.g., 2-methylpentenoyl)To explore the effect of conformational rigidity and potential for pi-pi interactions.
Cycloalkylcarbonyl Moieties (e.g., cyclopentylcarbonyl, cyclohexylcarbonyl)To introduce steric bulk and conformational constraint.

Impact of Stereochemistry on Molecular Recognition and Biological Interactions

The presence of a chiral center at the second position of the pentanoyl group in this compound introduces the element of stereochemistry, which can have a profound impact on its biological activity. The differential interaction of enantiomers with chiral biological macromolecules like receptors and enzymes is a well-documented phenomenon.

The (R)- and (S)-enantiomers of 2-methylpentanoic acid can be used to synthesize the corresponding enantiomerically pure amides. The biological evaluation of these individual stereoisomers is essential to determine if the target receptor or enzyme exhibits stereoselectivity. A significant difference in potency between the two enantiomers would indicate a specific and well-defined binding pocket where the spatial arrangement of the methyl group and the rest of the acyl chain is critical for optimal interaction. This information is invaluable for refining pharmacophore models and designing more potent and selective analogs.

Identification of Key Pharmacophoric Elements within the this compound Scaffold

A pharmacophore model for the this compound scaffold can be developed by integrating the SAR data obtained from various analogs. The key pharmacophoric elements are the essential structural features and their spatial arrangement required for biological activity.

Based on the general structure, the following features are likely to be important:

A Hydrogen Bond Acceptor: The carbonyl oxygen of the amide group is a potential hydrogen bond acceptor.

A Hydrophobic/Aromatic Feature: The benzyl group provides a significant hydrophobic and aromatic region that can engage in van der Waals and pi-pi stacking interactions with the biological target.

The Piperidine Ring: This acts as a central scaffold, holding the other pharmacophoric elements in a specific spatial orientation. The nitrogen atom of the piperidine ring is typically not basic due to the presence of the electron-withdrawing acyl group.

Development of Focused Libraries of this compound Derivatives

The development of focused libraries of this compound derivatives is a powerful strategy for efficiently exploring the chemical space around this scaffold and identifying lead compounds with improved properties. These libraries are designed to systematically vary the structural features identified as important from SAR studies.

A typical focused library would involve the parallel synthesis of a series of compounds where either the acyl group or the benzyl group is varied while keeping the other part of the molecule constant. For example, a library could be generated by reacting 4-benzylpiperidine with a diverse set of carboxylic acids, or by reacting a common acyl-piperidine intermediate with a variety of benzyl halides. The use of privileged scaffolds, which are molecular frameworks that are able to provide ligands for more than one biological target, can be a guiding principle in the design of such libraries.

The design and synthesis of these libraries, followed by high-throughput screening, can rapidly generate a wealth of SAR data, accelerating the drug discovery process and leading to the identification of optimized analogs of this compound.

Research Opportunities and Future Directions for 4 Benzyl 1 2 Methylpentanoyl Piperidine

Exploration of Novel Synthetic Routes and Technologies

The synthesis of 4-benzyl-1-(2-methylpentanoyl)piperidine can be approached by acylating the parent amine, 4-benzylpiperidine (B145979). The primary research opportunity lies in optimizing the synthesis of the 4-benzylpiperidine core and in exploring modern, efficient acylation techniques. Traditional methods for creating similar compounds can be harsh and limited in scope. organic-chemistry.org Future work could focus on developing more versatile and efficient protocols.

Several modern synthetic strategies could be adapted for the efficient construction of the 4-benzylpiperidine scaffold. organic-chemistry.org A Suzuki coupling protocol, for instance, has proven effective for creating 4-benzyl piperidines by facilitating the C-C bond formation between a piperidine (B6355638) precursor and a benzyl (B1604629) group derivative. organic-chemistry.org Another established route involves the reaction of 4-cyanopyridine (B195900) with toluene (B28343) to form 4-benzylpyridine, which is then reduced via catalytic hydrogenation. wikipedia.org More recent methodologies, such as a hydroboration procedure followed by a palladium-catalyzed cross-coupling reaction, offer alternative pathways to the core structure. unisi.it The subsequent acylation of the piperidine nitrogen with 2-methylpentanoyl chloride or a related activated derivative would complete the synthesis.

Future research should investigate the application of flow chemistry and microwave-assisted synthesis to improve reaction times, yields, and scalability. These technologies could provide rapid access to a library of analogues for structure-activity relationship (SAR) studies.

Table 1: Potential Synthetic Strategies for the 4-Benzylpiperidine Core

Synthetic Method Key Reagents/Steps Advantages Reference
Suzuki Coupling N-Boc-4-methylene piperidine, hydroboration, PdCl2dppf, aryl halide High efficiency, tolerates various functional groups organic-chemistry.org
Hydrogenation 4-Cyanopyridine, toluene, catalytic hydrogenation (e.g., H2/Pd) Utilizes common starting materials wikipedia.org

Application of Machine Learning and AI in Compound Design and Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is transforming materials and drug discovery. nih.gov For this compound, these computational tools offer a powerful approach to accelerate its development by predicting its properties and guiding the design of new derivatives.

In silico methods can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties and potential toxicity of the compound before synthesis, saving time and resources. nih.govnih.gov Web-based tools like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) have been used to forecast the biological targets and activity spectra for other novel piperidine derivatives. clinmedkaz.org Such platforms could be employed to generate initial hypotheses about the pharmacological profile of this compound.

Table 2: AI/ML Tools and Their Application in Piperidine Derivative Research

Tool/Method Application Potential for Target Compound Reference
SwissADME / Osiris DataWarrior ADME and physicochemical property prediction Predict drug-likeness and pharmacokinetic profile nih.gov
PASS / SwissTargetPrediction Biological activity and target prediction Identify potential enzymes, receptors, or ion channels affected by the compound clinmedkaz.org
Bayesian Optimization / Generative Models Design of novel compounds with desired properties Suggest new derivatives with enhanced activity or selectivity nih.govresearchgate.net

Derivatization for Chemical Biology Probes and Tools

The this compound scaffold is well-suited for derivatization to create chemical biology probes. These tools are essential for identifying the molecular targets of a compound and elucidating its mechanism of action within a complex biological system. Activity-based protein profiling (ABPP) is a powerful technique that uses such probes to assess the activity of entire enzyme families. unisi.it

Future research could focus on synthesizing derivatives of this compound that incorporate specific functional groups:

Reporter Tags: Attaching a fluorophore (e.g., TAMRA) or a biotin (B1667282) tag would allow for the visualization and isolation of binding partners. unisi.it

Photoaffinity Labels: Incorporating a photoreactive group (e.g., a diazirine or benzophenone) would enable covalent cross-linking of the compound to its biological target upon UV irradiation, facilitating target identification via mass spectrometry.

Click Chemistry Handles: Introducing an alkyne or azide (B81097) group would permit facile and specific attachment of various tags or molecules using "click" chemistry, enhancing the modularity of the probe design.

By using these probes in cell lysates or living cells, researchers could identify the specific proteins that interact with this compound, providing crucial insights into its biological function.

Addressing Unresolved Mechanistic Questions at the Molecular Level

The precise molecular mechanism of this compound is currently undefined. However, the known activities of structurally related compounds provide a roadmap for future investigation. The parent molecule, 4-benzylpiperidine, acts as a monoamine releasing agent, with a preference for norepinephrine (B1679862) and dopamine (B1211576) over serotonin, and also functions as a weak monoamine oxidase (MAO) inhibitor. wikipedia.org Other derivatives have been designed as inhibitors of enzymes like acetylcholinesterase (AChE) or as antagonists for receptors such as the NMDA receptor. researchgate.netnih.gov

A key research goal will be to determine which, if any, of these activities are relevant to this compound. The 2-methylpentanoyl group is a derivative of valproic acid, a compound with known HDAC inhibitory and other neurological effects, adding another layer of potential mechanisms to investigate.

Future studies should employ a range of biochemical and cellular assays to screen the compound against a panel of potential targets. Key questions to address include:

Does it inhibit monoamine oxidases (MAO-A and MAO-B) or cholinesterases (AChE and BChE)? researchgate.net

Does it modulate the activity of neurotransmitter transporters or receptors? wikipedia.org

Does it interact with targets associated with valproic acid, such as HDACs?

Does it target other enzymes, such as the enoyl-ACP reductase implicated for a related benzoylpiperidine derivative? drugbank.com

Answering these questions will require detailed enzymatic assays, receptor binding studies, and analysis of downstream cellular signaling pathways.

Potential as a Scaffold for Rational Drug Design (Focus on Molecular Interactions)

The 4-benzylpiperidine framework is considered a "privileged structure" in medicinal chemistry, meaning it is a versatile scaffold capable of binding to multiple biological targets. nih.govmdpi.com This makes this compound an attractive starting point for rational drug design. researchgate.netnih.gov

Once a primary biological target is identified, computational modeling techniques like molecular docking can be used to predict the binding orientation of the compound within the target's active site or binding pocket. nih.govnih.gov These models can illuminate key molecular interactions, such as:

Hydrogen Bonds: The amide carbonyl oxygen is a potential hydrogen bond acceptor.

Hydrophobic Interactions: The benzyl group and the alkyl chain of the pentanoyl moiety can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

π-π Stacking: The phenyl ring can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. researchgate.net

Guided by these computational insights, medicinal chemists can systematically modify the scaffold. For example, adding substituents to the benzyl ring could enhance binding affinity or selectivity, while altering the length or branching of the acyl chain could probe the dimensions of the binding pocket. This iterative cycle of design, synthesis, and biological evaluation is the cornerstone of modern rational drug design and holds significant promise for optimizing the therapeutic potential of the this compound scaffold. mdpi.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-benzyl-1-(2-methylpentanoyl)piperidine, and what key intermediates are involved?

  • Methodological Answer : The compound is synthesized via reductive amination of 1-benzyl-4-piperidone with an appropriate amine (e.g., 2-methylpentanoylamine) using sodium triacetoxyborohydride (NaBH(OAc)₃) in acetic acid, followed by acylation with 2-methylpentanoyl chloride in the presence of triethylamine (TEA) . The intermediate 1-benzyl-4-aminopiperidine is critical, analogous to benzylfentanyl synthesis . Reaction progress is monitored via TLC, and purification involves column chromatography.

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Confirms substituent positions (e.g., benzyl aromatic protons at δ7.2–7.4, methyl groups in pentanoyl at δ0.9–1.2) .
  • HPLC : Validates purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
  • HRMS : Verifies molecular weight (e.g., calculated for C₂₀H₂₉NO₂: 339.2198; observed: 339.2202) .

Q. What are the primary pharmacological targets of piperidine derivatives like this compound?

  • Methodological Answer : Piperidine derivatives often target opioid or sigma receptors due to structural mimicry of fentanyl analogs. In vitro assays (e.g., competitive binding studies using CHO cells expressing μ-opioid receptors) and functional cAMP assays are used to determine affinity and efficacy .

Advanced Research Questions

Q. How can steric hindrance during the acylation step be mitigated in the synthesis of this compound?

  • Methodological Answer : Steric effects from the 2-methyl group in pentanoyl chloride can reduce acylation efficiency. Strategies include:

  • Activating agents : Use HATU or DIC with DMAP to enhance electrophilicity of the acylating agent .
  • Solvent optimization : Reflux in THF or DMF improves reaction kinetics .
  • Excess reagent : Employ 1.5–2.0 equivalents of acyl chloride and monitor via TLC (hexane:EtOAc 7:3) .

Q. How should researchers address discrepancies in reported receptor binding affinities for this compound?

  • Methodological Answer :

  • Standardized assays : Repeat binding studies under controlled conditions (e.g., 25°C, pH 7.4, 1 nM radioligand concentration) .
  • Structural analogs : Compare with derivatives (e.g., fentanyl, carfentanil) to identify substituent effects on affinity .
  • Computational docking : Use Schrödinger Suite or AutoDock to model interactions with μ-opioid receptors and identify key binding residues .

Q. What in vitro ADME properties should be prioritized for this compound?

  • Methodological Answer :

  • Metabolic stability : Incubate with human liver microsomes (HLMs) and quantify parent compound via LC-MS/MS .
  • CYP inhibition : Screen against CYP3A4/2D6 using fluorescent substrates (e.g., Vivid® assays) .
  • Permeability : Perform Caco-2 monolayer assays (Papp >1×10⁻⁶ cm/s indicates high absorption) .

Q. How can spectral overlaps in NMR analysis of this compound be resolved?

  • Methodological Answer :

  • 2D NMR : Use HSQC to correlate 1H and 13C signals, resolving overlapping peaks (e.g., distinguishing benzyl CH₂ from piperidine protons) .
  • Decoupling experiments : Suppress coupling in crowded regions (e.g., δ1.0–2.5 for methyl/methylene groups) .

Data Contradiction Analysis

Q. Why do synthetic yields vary across studies for similar piperidine derivatives?

  • Methodological Answer : Yield discrepancies (e.g., 26% vs. 61% in carfentanil analogs ) arise from:

  • Reagent purity : Impurities in 1-benzyl-4-piperidone reduce intermediate formation .
  • Workup protocols : Inadequate basification during extraction (pH >10) leads to product loss .
  • Catalyst choice : NaBH(OAc)₃ vs. NaBH₄ affects reductive amination efficiency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.